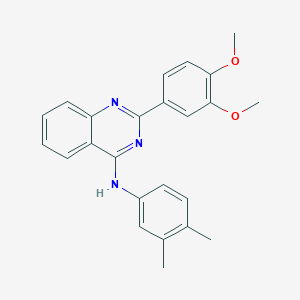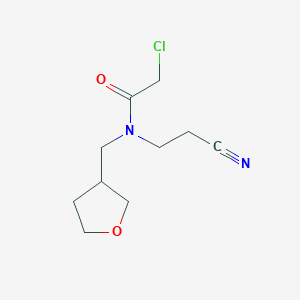
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors and hematological malignancies. In
Mecanismo De Acción
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA synthesis, leading to the accumulation of DNA damage and subsequent cell death. This compound has been shown to induce p53-dependent and -independent apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In preclinical models, this compound has demonstrated activity against tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide in lab experiments is its selectivity for RNA polymerase I transcription. This allows for specific targeting of cancer cells, potentially reducing toxicity to normal cells. However, this compound has also been shown to have off-target effects, including inhibition of DNA repair pathways. Additionally, its potency and selectivity may vary depending on the cancer type and genetic makeup of the cells.
Direcciones Futuras
For 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide research include further investigation of its mechanism of action and potential as an anticancer agent. This includes exploring its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, research is needed to identify biomarkers that can predict response to this compound and potential mechanisms of resistance. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, including the reaction of 3-hydroxypropanenitrile with 2-chloroacetyl chloride to form 2-chloro-N-(2-cyanoethyl)acetamide. This intermediate is then reacted with 3-hydroxymethyl oxetane to yield this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also shown promise in preclinical models of hematological malignancies, such as multiple myeloma and acute myeloid leukemia.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-6-10(14)13(4-1-3-12)7-9-2-5-15-8-9/h9H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVVDFCEUSBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)
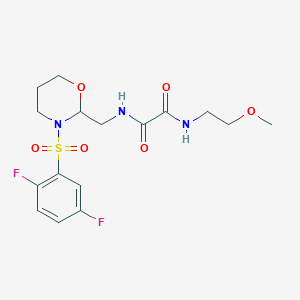

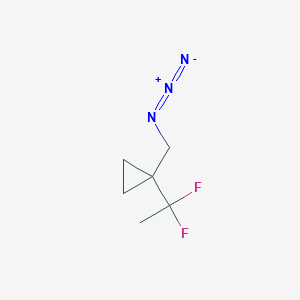
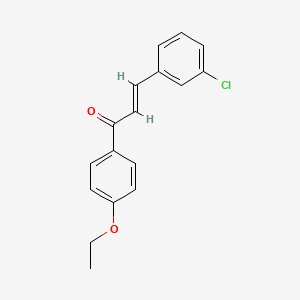

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)
